N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
Description
N-[(2Z)-4-Methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a benzothiazole-derived acetamide characterized by a dihydrobenzothiazole core with methoxy and methyl substituents at positions 4, 3, and 5. This compound’s structural complexity arises from the conjugation of the benzothiazole ring with the acetamide moiety, which influences its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-9-10-14(22-3)16-17(12)23-18(20(16)2)19-15(21)11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJENWBSMGSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)CC3=CC=CC=C3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide typically involves the condensation of 4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-amine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Core Heterocycle Variations :
- Benzothiazole vs. Thiazole/Triazole: The target compound’s benzothiazole core differs from simpler thiazoles (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in ) and triazoles (e.g., 1,2,4-triazole-3-thiones in ).
Tautomerism :
Dihedral Angles :
- The dihedral angle between the benzothiazole and phenylacetamide rings is critical for molecular planarity. For comparison, 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibits a 61.8° twist between its aryl and thiazole rings . The target compound’s extended conjugation likely reduces this angle, enhancing coplanarity and intermolecular interactions.
Spectroscopic and Physical Properties
IR Spectroscopy :
NMR Data :
Melting Points :
Crystallography and Intermolecular Interactions
Hydrogen Bonding :
- The target compound’s NH and carbonyl groups may form R₂²(8) hydrogen-bonded dimers, as seen in 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide .
- Graph Set Analysis : Unlike triazole derivatives (), the benzothiazole core may introduce additional C-H···π or π-π stacking interactions, altering crystal packing .
Crystal Packing :
- Methoxy and methyl groups could sterically hinder close packing, reducing density compared to halogenated analogs (e.g., dichlorophenyl derivatives in ) .
Data Tables
Table 1: Structural Comparison of Selected Acetamide Derivatives
Biological Activity
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article discusses its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring system, which is known for its diverse biological activities. The presence of methoxy and dimethyl groups enhances its chemical properties and biological interactions. The molecular formula of this compound is C22H20N2O2S, with a molecular weight of approximately 368.47 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Disruption : It has been observed to interfere with the cell cycle progression, particularly blocking the G2/M phase.
- Cytoskeleton Interaction : The compound binds to β-tubulin at the colchicine-binding site, leading to cytoskeletal disruption and subsequent cell death.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study evaluated the antiproliferative effects of various benzothiazole compounds against multiple cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 0.5 | Cell cycle arrest at G2/M phase |
| Compound B | HT29 (Colon) | 1.0 | Inhibition of tubulin polymerization |
| N-[4-(2-methylthiazol)] | A549 (Lung) | 0.8 | Induction of apoptosis |
These findings suggest that this compound may possess comparable or superior potency relative to other known anticancer agents.
Case Studies
- Study on Cell Lines : In a comprehensive evaluation involving MCF7 and HT29 cell lines, N-[4-(2-methylthiazol)] showed significant inhibition of cell growth with an IC50 value of 0.5 µM in MCF7 cells. The mechanism was linked to apoptosis induction via caspase activation pathways .
- Chick Chorioallantoic Membrane (CAM) Assay : This assay demonstrated that N-[4-(2-methylthiazol)] effectively reduced angiogenesis and tumor growth in vivo while exhibiting low toxicity to embryonic tissues .
Structure-Activity Relationship (SAR)
The structural modifications on the benzothiazole ring significantly influence the biological activity of these compounds:
- Methoxy Group : Enhances solubility and bioavailability.
- Dimethyl Substitution : Influences binding affinity to target proteins.
Research indicates that compounds with similar structural features but varying substituents yield different biological responses, highlighting the importance of SAR studies in drug design.
Q & A
Q. Which computational models best describe structure-activity relationships (SAR) for analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
